5-Bromo-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is a chemical compound with the molecular formula C11H9BrN2O It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
Oxidation: 5-Bromo-2-(4-methyl-1H-pyrazol-1-yl)benzoic acid
Reduction: 5-Bromo-2-(4-methyl-1H-pyrazol-1-yl)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-Bromo-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole ring can participate in hydrogen bonding and π-π stacking interactions, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde: Lacks the bromine substitution, which may affect its reactivity and binding properties.
5-Bromo-2-(1H-pyrazol-1-yl)benzaldehyde: Lacks the methyl group on the pyrazole ring, which may influence its steric and electronic properties.
Uniqueness
5-Bromo-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of both the bromine atom and the methyl-substituted pyrazole ring. These substitutions can significantly impact its chemical reactivity, binding interactions, and overall properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H9BrN2O |
---|---|
Molecular Weight |
265.11 g/mol |
IUPAC Name |
5-bromo-2-(4-methylpyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H9BrN2O/c1-8-5-13-14(6-8)11-3-2-10(12)4-9(11)7-15/h2-7H,1H3 |
InChI Key |
BREZKMMTKKUMPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C2=C(C=C(C=C2)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.